5-Isocyanocyclopenta-1,3-diene-1,2,3,4-tetracarbonitrile
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Overview
Description
5-Isocyanocyclopenta-1,3-diene-1,2,3,4-tetracarbonitrile is a complex organic compound with the molecular formula C10H2N6 It is characterized by the presence of an isocyanide group and four cyano groups attached to a cyclopentadiene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isocyanocyclopenta-1,3-diene-1,2,3,4-tetracarbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor containing nitrile groups under controlled conditions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the compound from by-products.
Chemical Reactions Analysis
Types of Reactions
5-Isocyanocyclopenta-1,3-diene-1,2,3,4-tetracarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.
Substitution: The isocyanide group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can react with the isocyanide group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
5-Isocyanocyclopenta-1,3-diene-1,2,3,4-tetracarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism by which 5-Isocyanocyclopenta-1,3-diene-1,2,3,4-tetracarbonitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The isocyanide group can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to undergo substitution reactions allows it to modify biological molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopentadiene: A simpler analog without the nitrile and isocyanide groups.
Tetracyanoethylene: Contains multiple nitrile groups but lacks the cyclopentadiene ring.
Isocyanocyclopentadiene: Similar structure but with fewer nitrile groups.
Uniqueness
5-Isocyanocyclopenta-1,3-diene-1,2,3,4-tetracarbonitrile is unique due to the combination of an isocyanide group and four nitrile groups on a cyclopentadiene ring
Properties
CAS No. |
824966-90-7 |
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Molecular Formula |
C10HN5 |
Molecular Weight |
191.15 g/mol |
IUPAC Name |
5-isocyanocyclopenta-1,3-diene-1,2,3,4-tetracarbonitrile |
InChI |
InChI=1S/C10HN5/c1-15-10-8(4-13)6(2-11)7(3-12)9(10)5-14/h10H |
InChI Key |
CWZRXDNMBWECIN-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[N+]C1C(=C(C(=C1C#N)C#N)C#N)C#N |
Origin of Product |
United States |
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